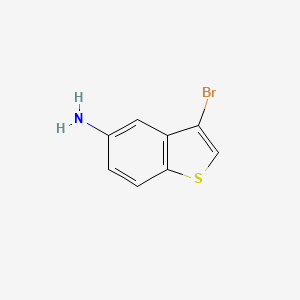
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are important in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various nitrogen sources . A common method is the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The triazole ring can exhibit considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The 3D structure of related compounds can be viewed using computational chemistry tools .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions, including N–H···N hydrogen bonding and C–H···O and C–H···N interactions, which can lead to the formation of supramolecular chains .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole compound would depend on its exact structure. For example, 1-Methyl-1H-1,2,4-triazole has a molecular weight of 83.0919 .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves the reaction of cyclopropylmethylamine with ethyl propiolate to form 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester, which is then converted to the aldehyde using standard methods.", "Starting Materials": [ "Cyclopropylmethylamine", "Ethyl propiolate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with ethyl propiolate in the presence of sodium hydroxide to form 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester.", "Step 2: The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the aldehyde using standard methods, such as the use of a Swern oxidation or a Pinnick oxidation.", "Step 4: The aldehyde is then purified using standard methods, such as column chromatography or recrystallization, to obtain the final product, 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde." ] } | |
Numéro CAS |
1506137-91-2 |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)
